molecular formula C23H31NO3 B1679921 Norgestimate CAS No. 35189-28-7

Norgestimate

Cat. No.: B1679921
CAS No.: 35189-28-7
M. Wt: 372.5 g/mol
InChI Key: KIQQMECNKUGGKA-LCGVZOIFSA-N
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Description

Norgestimate is a synthetic progestin used primarily in hormonal contraceptives and menopausal hormone therapy. It is a derivative of norethisterone and belongs to the 19-nortestosterone family of progestins. This compound is often combined with ethinylestradiol in oral contraceptives to prevent pregnancy and treat acne vulgaris in women .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norgestimate is synthesized through a multi-step process starting from norethisterone. The key steps involve:

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, ensuring high purity and yield. The process includes rigorous quality control measures to maintain the consistency and efficacy of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Norgestimate has a wide range of applications in scientific research:

Mechanism of Action

Norgestimate acts as a progestin by binding to progesterone receptors in the body. It is a prodrug, meaning it is converted into active metabolites, primarily 17-deacetylthis compound and norelgestromin, which exert the desired effects. These metabolites inhibit ovulation by suppressing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunting the pre-ovulatory luteinizing hormone (LH) surge .

Comparison with Similar Compounds

Comparison:

This compound stands out due to its unique combination of efficacy, safety, and tolerability, making it a preferred choice in hormonal contraceptives and hormone replacement therapies.

Properties

CAS No.

35189-28-7

Molecular Formula

C23H31NO3

Molecular Weight

372.5 g/mol

IUPAC Name

[(13S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate

InChI

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18?,19?,20?,21?,22-,23-/m0/s1/i3D3

InChI Key

KIQQMECNKUGGKA-LCGVZOIFSA-N

SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=NO)CCC34)CC)C#C

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34

Appearance

Solid powder

Color/Form

Crystals from methylene chloride

melting_point

214-218 °C

35189-28-7

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

5.31e-03 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Norgestimate, Norgestrel oxime acetate, Dexnorgestrel acetime, ORF-10131, D 138, AC-655, RWJ-10131

vapor_pressure

2.62X10-11 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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